LPA5/GPR92 Receptor Antagonism: First Non-Lipid Small-Molecule Inhibitor Profile
In a high-throughput screening campaign, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid was identified as the first non-lipid, small-molecule inhibitor of the LPA5/GPR92 receptor, a target responsible for lysophosphatidic acid (LPA)-mediated platelet activation [1]. Specificity was confirmed in human platelets using antagonists for alternative LPA receptors (LPA1, LPA3), demonstrating that this compound selectively inhibits LPA5-mediated activation in a relevant cellular in vitro model, whereas lipid-based LPA analogs exhibit broader receptor promiscuity and distinct pharmacokinetic limitations [1].
| Evidence Dimension | Receptor Target Specificity (LPA Receptor Family) |
|---|---|
| Target Compound Data | Selective inhibition of LPA5/GPR92 |
| Comparator Or Baseline | Lipid-based LPA analogs (e.g., LPA 18:1) act on multiple LPA receptor subtypes (LPA1-LPA6) |
| Quantified Difference | Qualitative shift from pan-LPA receptor activation to LPA5-selective antagonism; first-in-class non-lipid chemical matter |
| Conditions | Human platelet in vitro activation assay; antagonist profiling with LPA1/LPA3 reference antagonists |
Why This Matters
Procurement of this specific compound enables access to a chemically tractable, non-lipid starting point for developing LPA5-selective tool compounds or therapeutics, a profile not achievable with lipid-based LPA receptor modulators.
- [1] Kozian DH, Evers A, Florian P, Wonerow P, Joho S, Nazare M. Selective non-lipid modulator of LPA5 activity in human platelets. Bioorg Med Chem Lett. 2012;22(16):5239-5243. View Source
